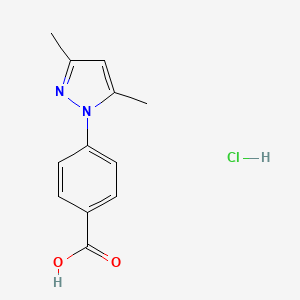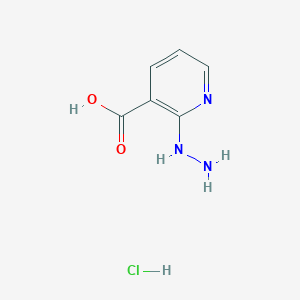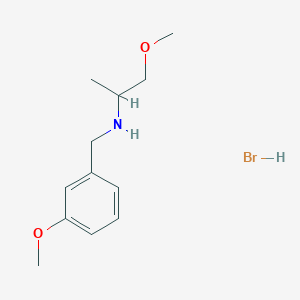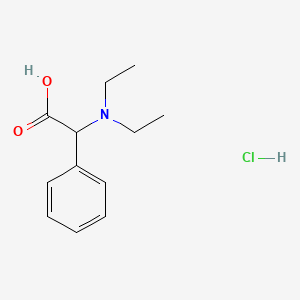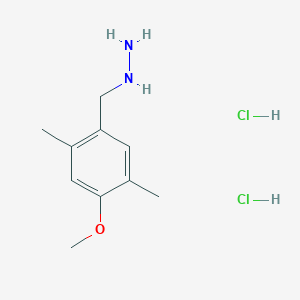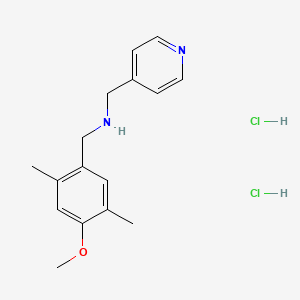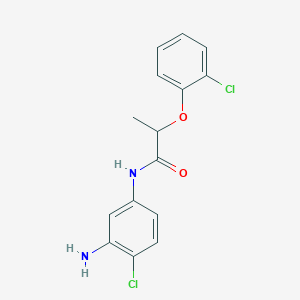
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide
Übersicht
Beschreibung
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide (NACP) is a synthetic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in biomedical research. NACP has a wide range of biochemical and physiological effects, making it a valuable tool for studying biological processes.
Wirkmechanismus
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to modulate a variety of cellular processes, including cell growth and differentiation, oxidative stress, and apoptosis. The exact mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is not fully understood, but it is thought to interact with various cellular proteins and enzymes, leading to changes in gene expression and other cellular processes.
Biochemische Und Physiologische Effekte
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and differentiation, the induction of oxidative stress, and the promotion of apoptosis. In addition, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been shown to modulate the activity of various enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is a relatively easy to synthesize and purify compound, making it an attractive reagent for use in laboratory experiments. In addition, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has a wide range of biochemical and physiological effects, making it a valuable tool for studying biological processes. However, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide is a relatively new compound and its exact mechanism of action is not fully understood, making it difficult to predict its effects in some situations.
Zukünftige Richtungen
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has a wide range of potential applications, including as a reagent in organic synthesis and as a research tool in biomedical research. Future research could focus on further elucidating the mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide, as well as exploring its potential applications in other areas. In addition, further research could focus on the development of new synthesis methods for N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide, as well as the optimization of existing methods. Finally, further research could focus on the development of new analytical techniques for the quantification and characterization of N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide in biological samples.
Wissenschaftliche Forschungsanwendungen
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a research tool in biomedical research. For example, N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has been used to study the effects of calcium-dependent signaling pathways on cell growth and differentiation, as well as to study the role of certain enzymes in metabolic pathways. N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide has also been used to study the effects of oxidative stress on cell death and apoptosis.
Eigenschaften
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9(21-14-5-3-2-4-12(14)17)15(20)19-10-6-7-11(16)13(18)8-10/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHDHMPKKWJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(2-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)
![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)
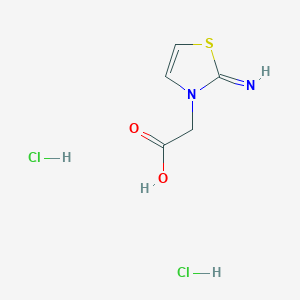
![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)

